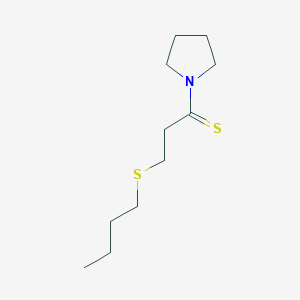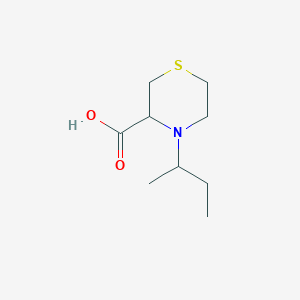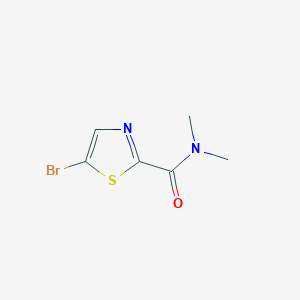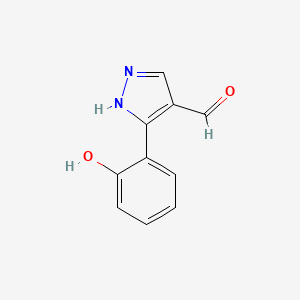
3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyl group at the 2-position and an aldehyde group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE typically involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reduction: 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-METHANOL
Substitution: Various ethers and esters depending on the substituents used.
科学的研究の応用
3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. This compound may also undergo tautomerization, influencing its reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
3-(2-HYDROXYPHENYL)-5-(2-PYRIDYL)-1,2,4-TRIAZOLE: Similar structure with a triazole ring instead of a pyrazole ring.
2-(2-HYDROXYPHENYL)-BENZOTHIAZOLE: Contains a benzothiazole ring with a hydroxyl group at the 2-position.
Uniqueness
3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and aldehyde groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
特性
CAS番号 |
87967-79-1 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
5-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-6-7-5-11-12-10(7)8-3-1-2-4-9(8)14/h1-6,14H,(H,11,12) |
InChIキー |
KJUMTRXBZBPGGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



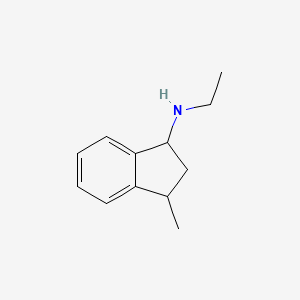
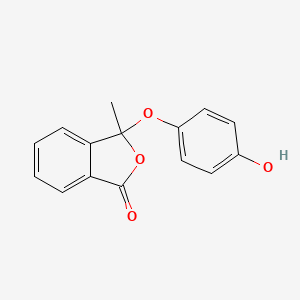
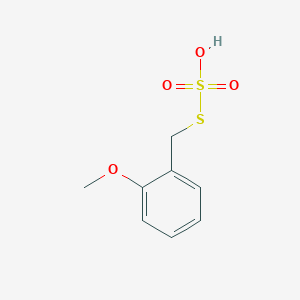

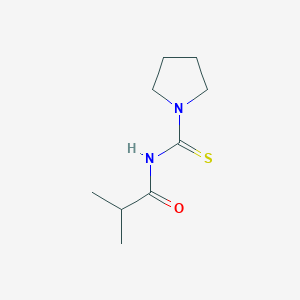
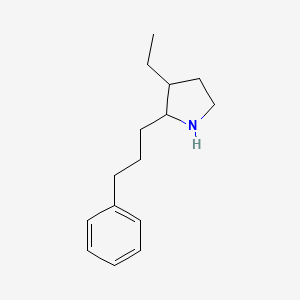
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
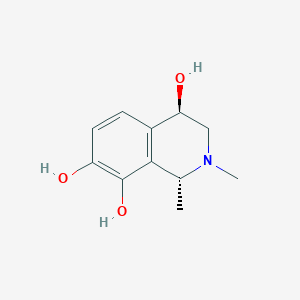
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
